6-(Hydroxymethyl)piperidin-2-one

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

6-(Hydroxymethyl)piperidin-2-one (CAS 174419-15-9) is a racemic mixture of (6R)- and (6S)-enantiomers. The 6-hydroxymethyl substituent provides a unique synthetic handle and hydrogen-bonding environment, differentiating it from 3- or 5-substituted regioisomers. This chiral building block is essential for synthesizing polyhydroxylated piperidine alkaloids (e.g., alkaloid 223A) and peptidomimetics. For stereochemically demanding applications, procure the specific (R)- or (S)-enantiomer (CAS 213532-95-7 or 128726-47-6) with ≥95% ee. Bulk quantities available.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 174419-15-9
Cat. No. B065269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)piperidin-2-one
CAS174419-15-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)CO
InChIInChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)
InChIKeyVMOQVTPKGUXWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)piperidin-2-one (CAS 174419-15-9) Procurement Guide: Basic Properties and Structural Features


6-(Hydroxymethyl)piperidin-2-one (CAS 174419-15-9) is a piperidin-2-one derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 6-position of the lactam ring. Its molecular formula is C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol . The compound exists as a racemic mixture of (6R)- and (6S)-enantiomers, each bearing distinct CAS registry numbers (213532-95-7 and 128726-47-6, respectively) and exhibiting differentiated biological and synthetic utility . As a six-membered nitrogen heterocycle containing both a ketone and a primary alcohol functional group, it serves as a versatile chiral building block and synthetic intermediate, with established applications in alkaloid synthesis and pharmaceutical development .

6-(Hydroxymethyl)piperidin-2-one (CAS 174419-15-9): Why In-Class Analogs Cannot Be Interchanged


The piperidin-2-one scaffold encompasses a family of structurally related compounds that differ fundamentally in the position and stereochemistry of the hydroxymethyl substituent. Critical differentiation arises from the specific 6-position substitution pattern, which confers distinct physicochemical properties, reactivity profiles, and synthetic utility compared to regioisomers such as 3-(hydroxymethyl)piperidin-2-one (CAS 25219-43-6) or 5-(hydroxymethyl)piperidin-2-one . More importantly, the enantiomeric configuration at the C6 stereocenter dictates the compound's performance as a chiral auxiliary and its suitability for asymmetric synthesis applications . The (6R)-enantiomer (CAS 213532-95-7) and (6S)-enantiomer (CAS 128726-47-6) exhibit different commercial availability, pricing structures, and documented synthetic applications, rendering simple substitution of the racemic mixture for a specific enantiomer—or vice versa—scientifically invalid for stereochemically demanding applications . The hydroxymethyl group at the 6-position, adjacent to the lactam nitrogen, creates a unique hydrogen-bonding environment and provides a synthetic handle for further functionalization that is absent in non-hydroxymethylated piperidin-2-one analogs such as piperidin-2-one itself or 6-methylpiperidin-2-one .

6-(Hydroxymethyl)piperidin-2-one (CAS 174419-15-9): Quantitative Differentiation Evidence Against Comparators


6-(Hydroxymethyl)piperidin-2-one Enantiomeric Purity: ≥95% ee via Sharpless Asymmetric Dihydroxylation

Both enantiomers of 6-(hydroxymethyl)piperidin-2-one can be synthesized with high enantiomeric purity using Sharpless asymmetric dihydroxylation (AD). Using the (DHQ)₂AQN ligand provides the (5S)-diol intermediate in ≥95% enantiomeric excess (ee) after recrystallization, which is subsequently transformed into (6R)-6-(hydroxymethyl)piperidin-2-one via a five-step sequence. Conversely, the (DHQD)₂AQN ligand yields the (6S)-enantiomer in analogous fashion [1]. The racemic mixture (CAS 174419-15-9) lacks this stereochemical definition and cannot substitute for enantiopure material in asymmetric applications.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

6-(Hydroxymethyl)piperidin-2-one vs. 3-(Hydroxymethyl)piperidin-2-one: Differentiated Physicochemical Properties

The 6-substituted regioisomer (CAS 174419-15-9) exhibits substantially different physicochemical properties compared to the 3-substituted regioisomer (CAS 25219-43-6). The 6-(hydroxymethyl)piperidin-2-one has a calculated aqueous solubility of 172 g/L at 25°C and an XLogP3 value of -0.7 . In contrast, 3-(hydroxymethyl)piperidin-2-one has an XLogP3 value of -0.1, indicating approximately 4-fold higher calculated lipophilicity . This difference in polarity directly impacts chromatographic behavior, solvent selection for reactions, and suitability for aqueous-phase applications.

Physicochemical Characterization Solubility Chromatography

6-(Hydroxymethyl)piperidin-2-one as a Chiral Auxiliary: Validated Synthetic Utility

6-(Hydroxymethyl)piperidin-2-one, particularly in its enantiopure forms, has been established as a chiral auxiliary in asymmetric synthesis applications. The compound can be used to produce racemic mixtures of molecules with high enantiomeric excess, which are then separated by chromatography or crystallization . Organocatalytic approaches using L-proline have achieved the synthesis of (R)-6-(hydroxymethyl)piperidin-2-one with >99% ee via an intermediate chiral amino alcohol, demonstrating the compound's accessibility in extremely high stereochemical purity [1]. In contrast, simpler piperidin-2-one analogs lacking the 6-hydroxymethyl group cannot serve as chiral auxiliaries due to the absence of a stereocenter adjacent to the reactive nitrogen center .

Chiral Auxiliary Asymmetric Synthesis Enantioselective Reactions

6-(Hydroxymethyl)piperidin-2-one in Alkaloid Synthesis: Application to Alkaloid 223A

6-(Hydroxymethyl)piperidin-2-one serves as a key intermediate in the synthesis of polyhydroxylated piperidine alkaloids and has been specifically applied to the synthesis of alkaloid 223A, the first trisubstituted indolizidine isolated from Dendrobatid frogs [1]. The 6-hydroxymethyl substitution pattern provides the necessary synthetic handle for further functionalization to construct the complex polycyclic alkaloid framework. The 5-hydroxy-6-hydroxymethylpiperidin-2-one derivative, accessible via hydroboration/oxidation from a 6-furanyl-1,2,3,4-tetrahydropyridine precursor, has been documented as a useful intermediate in alkaloid synthesis [2]. Regioisomers such as 3-(hydroxymethyl)piperidin-2-one lack the appropriate substitution pattern for this specific synthetic pathway and cannot be directly substituted.

Alkaloid Synthesis Natural Product Synthesis Dendrobatid Alkaloids

6-(Hydroxymethyl)piperidin-2-one (CAS 174419-15-9): High-Value Application Scenarios for Scientific Procurement


Enantioselective Synthesis Requiring High Stereochemical Purity

Procure the specific enantiomer (R or S) rather than the racemic mixture when the compound is intended for use as a chiral auxiliary or when the downstream product requires defined stereochemistry. The (6R)-enantiomer (CAS 213532-95-7) and (6S)-enantiomer (CAS 128726-47-6) can be obtained with ≥95% ee via established asymmetric dihydroxylation protocols using Sharpless ligands . Organocatalytic methods using L-proline can achieve >99% ee for the (R)-enantiomer [1]. For applications in asymmetric synthesis of pharmaceuticals or natural products, enantiopure material is essential and cannot be substituted with the racemic mixture.

Synthesis of Polyhydroxylated Piperidine Alkaloids and Alkaloid 223A

This compound serves as a validated precursor for the synthesis of polyhydroxylated piperidine alkaloids, including alkaloid 223A from Dendrobatid frogs [2]. The 6-hydroxymethyl substitution pattern provides the necessary synthetic handle for constructing the complex polycyclic framework characteristic of this alkaloid class. The 5-hydroxy-6-hydroxymethylpiperidin-2-one derivative is accessible via hydroboration/oxidation and Suzuki-Miyaura coupling from δ-valerolactam derivatives [3]. Researchers engaged in natural product synthesis, particularly those targeting dendrobatid alkaloids or other piperidine-based natural products, should prioritize the 6-substituted regioisomer over alternative regioisomers.

Development of Chiral Building Blocks for Drug Discovery

6-(Hydroxymethyl)piperidin-2-one functions as a versatile chiral building block in medicinal chemistry programs . The compound's hydroxymethyl group provides a synthetic handle for further functionalization, including oxidation to carboxylic acids, conversion to leaving groups for nucleophilic substitution, or esterification. Its calculated aqueous solubility (172 g/L at 25°C) and hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) make it suitable for reactions in aqueous or polar organic media . For medicinal chemistry applications requiring a chiral piperidinone scaffold with a functionalizable side chain, this compound offers distinct advantages over unsubstituted piperidin-2-one or 6-methylpiperidin-2-one analogs.

Preparation of Amino Acid Derivatives and Peptidomimetics

The compound has been utilized in the synthesis of novel amino acid derivatives, including 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester . The proximity of the hydroxymethyl group to the lactam nitrogen creates a unique hydrogen-bonding environment that mimics structural features found in biologically active peptidomimetics. The compound's XLogP3 value of -0.7 indicates favorable polarity for incorporation into peptide-like structures . For researchers developing peptidomimetics or conformationally constrained amino acid analogs, the 6-hydroxymethyl substitution pattern provides specific conformational and hydrogen-bonding properties that differ substantially from 3-substituted or 5-substituted regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Hydroxymethyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.